molecular formula C9H8INO4 B1386325 Ethyl 3-iodo-5-nitrobenzoate CAS No. 850864-49-2

Ethyl 3-iodo-5-nitrobenzoate

Cat. No.: B1386325
CAS No.: 850864-49-2
M. Wt: 321.07 g/mol
InChI Key: FWLQRGJGXWXGPW-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by iodination. The nitration step typically involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The iodination step involves the reaction of the nitro compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-5-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.

Major Products Formed:

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of ethyl 3-amino-5-iodobenzoate.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 3-iodo-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to undergo specific chemical transformations.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-5-nitrobenzoate involves its ability to undergo various chemical reactions that modify its structure and properties. The nitro group can participate in electron-withdrawing interactions, while the iodine atom can act as a leaving group in substitution reactions. These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl 3-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-chloro-5-nitrobenzoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 3-fluoro-5-nitrobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 3-iodo-5-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLQRGJGXWXGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264811
Record name Benzoic acid, 3-iodo-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-49-2
Record name Benzoic acid, 3-iodo-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850864-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-iodo-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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